

Synthesis and Characterization of Tosyl-D-valine: A Technical Guide

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Compound of Interest

Compound Name: *Tosyl-D-valine*

Cat. No.: *B015883*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Tosyl-D-valine**, a chiral derivative of the amino acid D-valine. This compound serves as a valuable building block in organic synthesis, particularly in the development of chiral ligands, catalysts, and pharmaceutical intermediates. This document outlines a detailed experimental protocol for its preparation and provides a summary of its key characterization data.

Physicochemical Properties

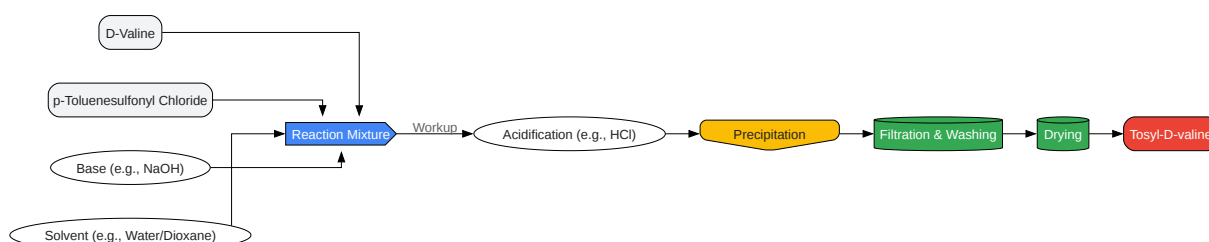
Tosyl-D-valine, also known as (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid, is a white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Formula	C ₁₂ H ₁₇ NO ₄ S
Molecular Weight	271.33 g/mol
Melting Point	136-138 °C[1]
Appearance	White crystalline powder
CAS Number	68005-71-0[1]

Synthesis of Tosyl-D-valine

The synthesis of **Tosyl-D-valine** is typically achieved through the reaction of D-valine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction, a nucleophilic substitution on the sulfonyl chloride, results in the formation of a stable sulfonamide bond.

Synthesis Workflow



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*A generalized workflow for the synthesis of **Tosyl-D-valine**.*

Experimental Protocol

The following protocol is a generalized procedure based on common methods for the N-tosylation of amino acids.

Materials:

- D-Valine
- p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Dioxane
- Water
- Ice

Procedure:

- **Dissolution of D-valine:** In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
- **Addition of Tosyl Chloride:** Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dioxane. Add the tosyl chloride solution dropwise to the cold D-valine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of **Tosyl-D-valine** should form.
- **Isolation and Purification:** Collect the crude product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure **Tosyl-D-valine** as a white crystalline solid.
- **Drying:** Dry the purified product under vacuum to a constant weight.

Characterization of Tosyl-D-valine

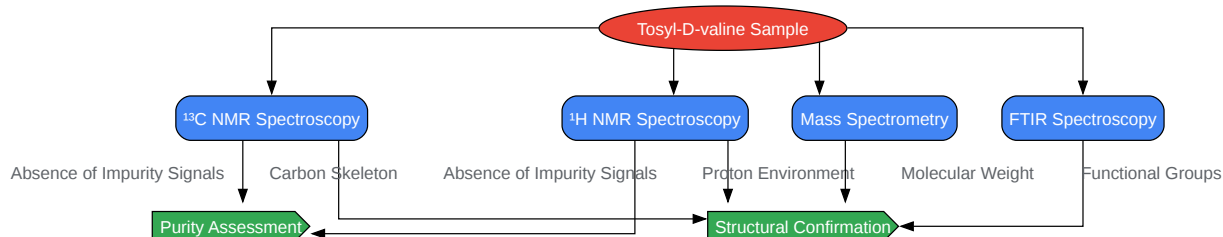
The structure and purity of the synthesized **Tosyl-D-valine** can be confirmed using various spectroscopic techniques.

Spectroscopic Data

While specific experimental spectra for **Tosyl-D-valine** are not readily available in the public domain, the following table summarizes the expected characteristic spectroscopic data based on the known spectra of the racemic mixture (Tosyl-DL-valine) and related N-tosylated amino acids.

Technique	Expected Observations
^1H NMR	Signals corresponding to the tosyl group (aromatic protons and methyl protons), the α -proton of the valine moiety, the β -proton, and the two diastereotopic methyl groups of the isopropyl side chain.
^{13}C NMR	Resonances for the carbonyl carbon, the α - and β -carbons of the valine backbone, the carbons of the isopropyl group, and the carbons of the tosyl group.
FTIR (cm^{-1})	Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight of Tosyl-D-valine (271.09 g/mol for $[\text{M}+\text{H}]^+$).

Logical Relationship of Characterization Techniques



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*Interrelation of analytical techniques for the characterization of **Tosyl-D-valine**.*

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **Tosyl-D-valine**. The provided experimental protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying the structure and purity of the final product. As a versatile chiral building block, **Tosyl-D-valine** holds significant potential for applications in asymmetric synthesis and the development of novel chemical entities.

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References

- 1. researchgate.net [researchgate.net]
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